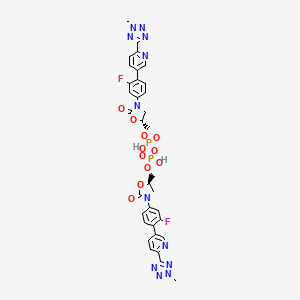

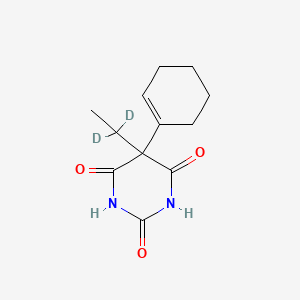

Tedizolid Phosphate Dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

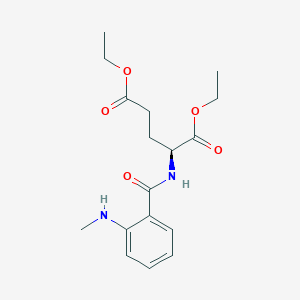

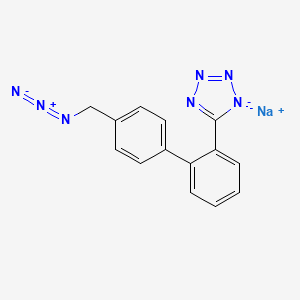

Tedizolid Phosphate Dimer is a compound derived from Tedizolid Phosphate, which is a next-generation oxazolidinone antibiotic. Tedizolid Phosphate is known for its activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp . It is used primarily for the treatment of acute bacterial skin and skin structure infections.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tedizolid Phosphate involves several steps. Initially, Tedizolid is reacted with phosphorus oxychloride to form a Tedizolid phosphorus oxychloride intermediate. This intermediate is then reacted with benzyl alcohol to produce a Tedizolid dibenzyl phosphate intermediate. Finally, debenzylation under the action of a catalyst yields Tedizolid Phosphate .

Industrial Production Methods

In industrial settings, Tedizolid Phosphate is produced by first obtaining Tedizolid Phosphate through the reaction of Tedizolid and phosphorus oxychloride. N-methyl pyrrolidone is then added to the solution to fully dissolve Tedizolid Phosphate, reducing the generation of impurities. Sodium tripolyphosphate is added to react with Tedizolid Phosphate, and the pH of the reaction system is adjusted to 1-2 to prepare high-purity Tedizolid Phosphate .

Análisis De Reacciones Químicas

Types of Reactions

Tedizolid Phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic reactions. It is stable under thermal and photolytic conditions but shows significant degradation under oxidative and hydrolytic conditions .

Common Reagents and Conditions

Hydrolysis: Neutral, acidic, and alkaline conditions.

Oxidation: Oxidative stress conditions.

Photolysis: Exposure to light.

Major Products Formed

The major products formed from these reactions include degradation products that can be separated and identified using chromatographic methods such as HPLC and TLC .

Aplicaciones Científicas De Investigación

Tedizolid Phosphate Dimer has several scientific research applications:

Chemistry: Used in the study of antibiotic resistance mechanisms and the development of new antibiotics.

Biology: Investigated for its effects on bacterial protein synthesis and its interactions with bacterial ribosomes.

Industry: Employed in the production of pharmaceutical formulations for treating bacterial infections.

Mecanismo De Acción

Tedizolid Phosphate is a prodrug that is rapidly converted to Tedizolid by endogenous phosphatases. Tedizolid binds to the 50S bacterial ribosomal subunit, preventing the formation of a functional 70S initiation complex essential for bacterial translation. This inhibition of protein synthesis leads to the bacteriostatic effect of Tedizolid .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Tedizolid Phosphate Dimer is unique due to its higher potency against Gram-positive bacteria, including those resistant to Linezolid. It also has a favorable pharmacokinetic profile, allowing for once-daily dosing and reduced adverse effects .

Propiedades

Fórmula molecular |

C34H30F2N12O11P2 |

|---|---|

Peso molecular |

882.6 g/mol |

Nombre IUPAC |

[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy-hydroxyphosphoryl] [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C34H30F2N12O11P2/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(57-33(47)49)17-55-60(51,52)59-61(53,54)56-18-24-16-48(34(50)58-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)(H,53,54)/t23-,24-/m1/s1 |

Clave InChI |

DBBJYEOIIWGIRZ-DNQXCXABSA-N |

SMILES isomérico |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)OP(=O)(O)OC[C@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |

SMILES canónico |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)

![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)